3-Amino-2-(4-methoxyphenyl)propanoic acid
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Overview
Description
3-Amino-2-(4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features an amino group, a methoxy-substituted phenyl ring, and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-(4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methoxybenzaldehyde and glycine.
Formation of Schiff Base: The 4-methoxybenzaldehyde reacts with glycine in the presence of an acid catalyst to form a Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired amino acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The amino group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Sodium hydride or other strong bases for nucleophilic aromatic substitution.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-Amino-2-(4-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-2-(4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
3-Amino-2-phenyl-propionic acid: Lacks the methoxy group, which can affect its hydrophobic interactions.
3-Amino-2-(4-hydroxy-phenyl)-propionic acid: Contains a hydroxy group instead of a methoxy group, which can alter its hydrogen bonding capabilities.
Uniqueness: 3-Amino-2-(4-methoxyphenyl)propanoic acid is unique due to the presence of the methoxy group, which can enhance its hydrophobic interactions and potentially improve its binding affinity towards certain biological targets.
Biological Activity
3-Amino-2-(4-methoxyphenyl)propanoic acid, also known as (2R)-3-amino-2-(4-methoxyphenyl)propanoic acid, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its structural characteristics suggest potential biological activities, particularly in neurotransmission and as a precursor for biologically active peptides. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO3. It features an amino group, a carboxylic acid group, and a methoxy-substituted phenyl group. This structure is crucial for its interaction with various biological targets.
Property | Value |
---|---|
Molecular Weight | 197.22 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in water |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including receptors and enzymes involved in neurotransmission. The compound may function as an agonist or antagonist at certain receptor sites, thereby modulating neurotransmitter activity.
Key Mechanisms:
- Neurotransmitter Modulation : The compound influences neurotransmission pathways, potentially affecting mood and cognitive functions.
- Enzyme Interaction : It may interact with enzymes that regulate metabolic processes, contributing to its biological effects.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Neuroprotective Effects
Preliminary studies indicate that this compound may exhibit neuroprotective properties. Its structural similarity to neurotransmitters suggests it could influence pathways related to neurodegenerative diseases by acting as an antioxidant and modulating inflammatory responses.
Anticancer Potential
There is evidence suggesting that derivatives of this compound may possess anticancer properties. For instance, related compounds have shown inhibitory effects on cancer cell lines such as HCT-116 and HeLa, indicating potential for development into therapeutic agents against various cancers .
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
-
Neuroprotective Study :
- A study demonstrated that (S)-3-amino-2-(3-hydroxy-4-methoxyphenyl)propanoic acid exhibited antioxidant activity, which could be beneficial for neurodegenerative conditions.
- Anticancer Activity :
-
Antimicrobial Research :
- Investigations into structurally similar compounds indicated potential antimicrobial effects; however, specific data on this compound remains to be fully elucidated.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
3-amino-2-(4-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-8-4-2-7(3-5-8)9(6-11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CARIUONFSONQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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